4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol
Description
4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol is a phenolic derivative characterized by a fluorine atom at the para position (C4) and a 2-methylpropylaminoethyl substituent at the ortho position (C2) of the benzene ring. Its molecular formula is C₁₂H₁₇FNO, with a molar mass of 210.27 g/mol.
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
4-fluoro-2-[1-(2-methylpropylamino)ethyl]phenol |
InChI |
InChI=1S/C12H18FNO/c1-8(2)7-14-9(3)11-6-10(13)4-5-12(11)15/h4-6,8-9,14-15H,7H2,1-3H3 |
InChI Key |
FJAYMCCNAWLPKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(C)C1=C(C=CC(=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the fluorine atom and the aminoethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol can undergo various chemical reactions, including:
Oxidation: Conversion of the phenolic group to a quinone structure.
Reduction: Reduction of the amino group to an amine.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated phenolic compounds.
Scientific Research Applications
4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following table compares key structural and physicochemical properties of 4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol with analogous phenolic compounds:
Key Observations:
Fluorine Substituent: The presence of fluorine at C4 in the target compound and 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol acetate increases electronegativity, likely enhancing phenolic acidity (pKa reduction) compared to non-fluorinated analogs like 4-{1-[(2-furylmethyl)amino]ethyl}phenol .
Aminoalkyl Side Chains: The 2-methylpropylamino group in the target compound contributes to moderate hydrophobicity, whereas the dimethylamino-methylpropyl group in adds bulk and basicity.
Heterocyclic Moieties : The pyrazole-acetate group in introduces rigidity and aromaticity, which may influence binding affinity in biological systems.
Physicochemical Properties
- Melting Points: While the target compound’s melting point is unspecified, 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol acetate has a high melting range (138–142°C) due to its crystalline heterocyclic structure .
- Molecular Weight : The target compound (210.27 g/mol) is lighter than analogs with complex side chains (e.g., 250.38 g/mol in ), suggesting better bioavailability in drug design contexts.
- Solubility: The fluorine atom and alkylamino group balance hydrophobicity and polarity. In contrast, the furan ring in and pyrazole in may alter solubility profiles significantly.
Biological Activity
4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features, including a fluorine atom and an aminoethyl side chain. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C12H16FNO
- Molecular Weight : 209.26 g/mol
- IUPAC Name : 4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol
The biological activity of 4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, while the aminoethyl group improves solubility and hydrogen bonding capabilities, facilitating interactions with biomolecules.
Pharmacological Effects
Research has indicated that this compound exhibits various pharmacological effects:
- Antitumor Activity : In vitro studies have shown that 4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol can induce apoptosis in cancer cell lines by modulating histone deacetylase (HDAC) activity. This modulation leads to increased levels of acetylated histones, promoting cell cycle arrest and apoptosis .
- Estrogen Receptor Modulation : The compound has been studied for its potential to interact with estrogen receptors (ERs), which are involved in numerous physiological processes. Its ability to act as a ligand for ERs suggests potential applications in hormone-related therapies .
Case Studies
Several studies have investigated the biological activity of 4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol:
- Antitumor Efficacy : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent. The mechanism involved the activation of apoptotic pathways through HDAC inhibition .
- Hormonal Activity : Another investigation focused on the compound's interaction with ERs, revealing that it could modulate estrogen-dependent gene expression, indicating its role in endocrine signaling pathways .
- Toxicological Profile : Research assessing the toxicity of this compound found that it exhibited a favorable safety profile at therapeutic doses, with minimal adverse effects on vital organs in animal models .
Table 1: Summary of Biological Activities
| Activity Type | Assay Methodology | Result |
|---|---|---|
| Antitumor | HDAC inhibition assay | Induced apoptosis in cancer cells |
| Estrogen receptor | Gene expression analysis | Modulated estrogen-responsive genes |
| Toxicity | In vivo toxicity studies | Favorable safety profile |
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol | Fluorine atom, aminoethyl group | Antitumor, ER modulation |
| 2-Amino-4-fluorophenol | Lacks aminoethyl side chain | Limited ER interaction |
| 4-(2-Amino-1-hydroxyethyl)phenol | Hydroxy group instead of fluorine | Antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
